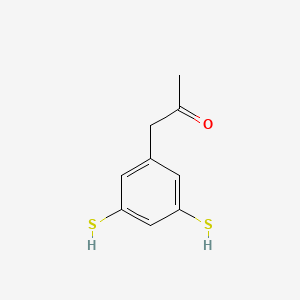
1-(3,5-Dimercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimercaptophenylacetic acid with acetone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: 1-(3,5-Dimercaptophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3,5-Dimercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s mercapto groups make it useful in studying thiol-based redox reactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3,5-Dimercaptophenyl)propan-2-one exerts its effects involves its mercapto groups and carbonyl moiety. The mercapto groups can form disulfide bonds, which are crucial in redox reactions. The carbonyl group can participate in various nucleophilic addition reactions, making the compound versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxyphenyl)propan-2-one: Similar structure but with methoxy groups instead of mercapto groups.
Propan-2-one (Acetone): Lacks the phenyl and mercapto groups, making it less reactive in certain contexts.
Uniqueness: 1-(3,5-Dimercaptophenyl)propan-2-one is unique due to the presence of two mercapto groups, which provide distinct reactivity and potential for forming disulfide bonds. This makes it particularly valuable in redox chemistry and applications requiring thiol functionality.
Propriétés
Formule moléculaire |
C9H10OS2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-[3,5-bis(sulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C9H10OS2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5,11-12H,2H2,1H3 |
Clé InChI |
GZSOYVCWNJNHJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



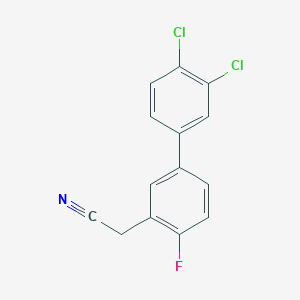
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)



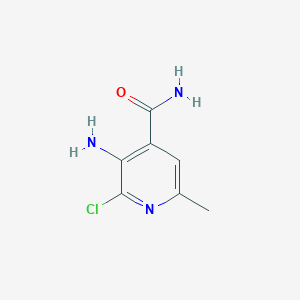
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

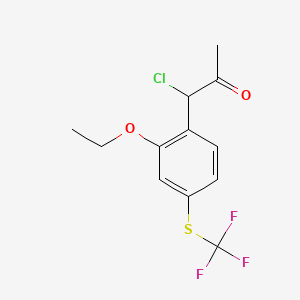
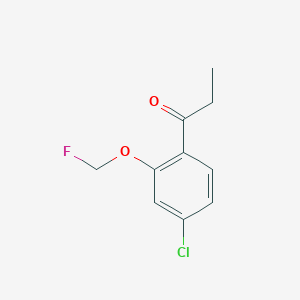
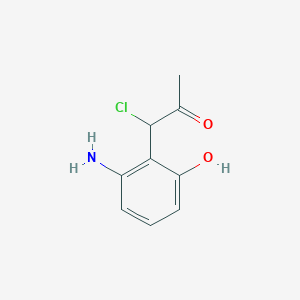
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
